molecular formula C11H9NO3S B6415117 5-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95% CAS No. 1261974-25-7

5-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%

Cat. No. B6415117
CAS RN: 1261974-25-7
M. Wt: 235.26 g/mol
InChI Key: WINIVJYPZJJBED-UHFFFAOYSA-N
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Description

5-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, or 5-HMT-P, is an organic compound with a wide range of scientific applications. It is a member of the pyridine family of compounds and is characterized by its unique chemical structure, which features a five-membered ring containing an oxygen atom and a thiophene ring. This compound has been studied extensively due to its potential use in a variety of scientific fields, including biochemistry, pharmacology, and synthetic chemistry.

Scientific Research Applications

5-HMT-P has been studied extensively due to its potential applications in a variety of scientific fields. In biochemistry, it has been used as a model compound to study the structure and function of proteins. In pharmacology, it has been used as a ligand to study the binding of drugs to their target proteins. In synthetic chemistry, it has been used as a building block for the synthesis of more complex compounds. Additionally, it has been used in the synthesis of drugs and other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-HMT-P is not fully understood. However, it is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. Additionally, it is believed to interact with lipids, which may play a role in its physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HMT-P are not fully understood. However, it has been shown to have a variety of effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. Additionally, it has been studied for its potential to modulate the activity of certain enzymes and to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-HMT-P in laboratory experiments is its availability and ease of synthesis. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, it is important to note that the structure of 5-HMT-P is not highly stable in aqueous solutions, and it can be degraded by light and heat. Additionally, the effects of 5-HMT-P on proteins and other biological systems are not fully understood, and further research is needed.

Future Directions

The potential future directions for 5-HMT-P research include further studies on its biochemical and physiological effects, as well as its potential use in drug design and development. Additionally, further research is needed to better understand its mechanism of action and to identify potential therapeutic applications. Additionally, 5-HMT-P could be used in the synthesis of more complex compounds, such as peptides and proteins, and further research is needed to explore this potential. Finally, the potential of 5-HMT-P as a building block in the synthesis of other compounds should be further explored.

Synthesis Methods

5-HMT-P can be synthesized from commercially available starting materials, such as 5-methylthiophene-3-carboxylic acid and pyridine. The reaction is typically performed in a two-step process, first involving the reaction of the carboxylic acid with pyridine in a dry solvent, followed by the addition of anhydrous sodium acetate and sodium hydroxide to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be completed in a few hours.

properties

IUPAC Name

methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-11(14)10-4-7(6-16-10)9-3-2-8(13)5-12-9/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINIVJYPZJJBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692660
Record name Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate

CAS RN

1261974-25-7
Record name 2-Thiophenecarboxylic acid, 4-(5-hydroxy-2-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261974-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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